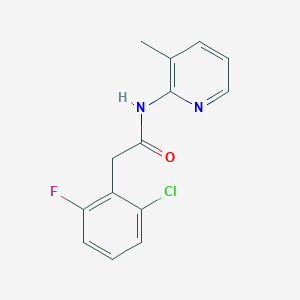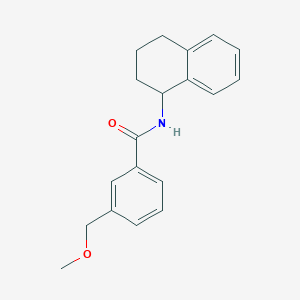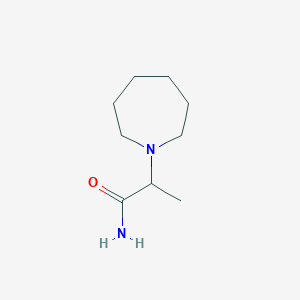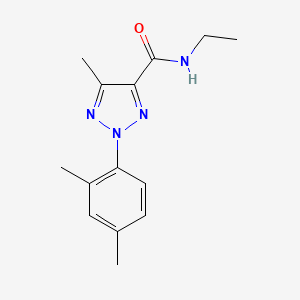![molecular formula C14H20N2O3 B7454311 tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key enzyme that regulates energy homeostasis in cells by sensing and responding to changes in cellular energy status. A-769662 has been shown to have a wide range of effects on cellular metabolism and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate activates AMPK by binding to its regulatory subunit, causing a conformational change that leads to the activation of the catalytic subunit. AMPK activation leads to a variety of downstream effects, including the inhibition of protein synthesis and the promotion of fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on cellular metabolism, including the promotion of glucose uptake and fatty acid oxidation, the inhibition of protein synthesis, and the activation of autophagy. Additionally, this compound has been shown to have anti-inflammatory effects and to promote the survival of neurons under conditions of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate is that it is a selective activator of AMPK, which allows for the specific study of AMPK signaling pathways. However, this compound has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate. One area of interest is the potential therapeutic applications of this compound in the treatment of diabetes, cancer, and neurodegenerative disorders. Additionally, there is ongoing research on the mechanisms of action of this compound and its downstream effects on cellular metabolism. Finally, there is interest in developing more selective activators of AMPK that do not have off-target effects on other enzymes.
Métodos De Síntesis
The synthesis of tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate involves several steps, including the reaction of tert-butyl carbamate with 3-bromoaniline to yield tert-butyl N-(3-bromo-phenyl)carbamate. This compound is then reacted with ethyl isocyanate to produce this compound, the final product.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate has been studied extensively for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. It has been shown to improve glucose uptake and insulin sensitivity in diabetic mice, as well as to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-5-15-12(17)10-7-6-8-11(9-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVGENSZIYKMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)

![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)




![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)

![1-[(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7454305.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)

